[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate is a diacylglycerol, a type of glycerolipid that consists of a glycerol backbone bonded to two fatty acid chains. The specific fatty acids in this compound are oleic acid (18:1(9Z)) and gamma-linolenic acid (18:3(6Z,9Z,12Z)). Diacylglycerols play crucial roles in cellular signaling and metabolism, and they are intermediates in the biosynthesis of triglycerides and phospholipids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate typically involves the esterification of glycerol with the respective fatty acids. This can be achieved through chemical or enzymatic methods. In chemical synthesis, glycerol is reacted with oleic acid and gamma-linolenic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of diacylglycerols often employs enzymatic methods due to their specificity and mild reaction conditions. Lipases are commonly used to catalyze the esterification of glycerol with fatty acids. This method is preferred for producing high-purity diacylglycerols for use in food and pharmaceutical industries .
Chemical Reactions Analysis
Types of Reactions
[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: The fatty acid chains can be exchanged with other fatty acids in the presence of a catalyst
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as typical reagents.
Transesterification: Catalysts such as sodium methoxide or lipases are used
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids and glycerol.
Transesterification: New diacylglycerols with different fatty acid compositions
Scientific Research Applications
[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate has several applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis reactions.
Biology: Investigated for its role in cellular signaling pathways, particularly in the activation of protein kinase C.
Medicine: Explored for its potential therapeutic effects in metabolic disorders and inflammatory diseases.
Industry: Utilized in the formulation of functional foods and nutraceuticals due to its beneficial fatty acid composition
Mechanism of Action
[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate exerts its effects primarily through the activation of protein kinase C (PKC). The diacylglycerol binds to the regulatory domain of PKC, leading to its activation. This activation triggers a cascade of downstream signaling events that regulate various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
DG(184(6Z,9Z,12Z,15Z)/201(11Z)/00): Another diacylglycerol with different fatty acid chains.
DG(183(9Z,12Z,15Z)/180/00): Contains alpha-linolenic acid and stearic acid.
DG(181(9Z)/184(6Z,9Z,12Z,15Z)/00): Contains oleic acid and stearidonic acid
Uniqueness
[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate is unique due to its specific combination of oleic acid and gamma-linolenic acid. This combination imparts distinct biochemical properties, such as its ability to modulate inflammatory responses and its role in lipid signaling pathways .
Properties
Molecular Formula |
C39H68O5 |
---|---|
Molecular Weight |
617 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,24,26,37,40H,3-11,13,15-16,21-23,25,27-36H2,1-2H3/b14-12-,19-17-,20-18-,26-24-/t37-/m0/s1 |
InChI Key |
MMKHFCYHSNLQRO-MICHFLGGSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.